An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2)
An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-(trifluoromethyl)nicotinamide is a fluorinated derivative of nicotinamide, a form of vitamin B3. While specific data for CAS 191478-53-2 is limited in publicly available literature, this guide provides a comprehensive overview of its core properties by examining its structural analogues, including the parent compound nicotinamide, and related trifluoromethyl- and amino-substituted pyridines. The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] The amino group can also significantly influence the molecule's chemical and pharmacological properties. This document synthesizes available information to provide a detailed technical profile, offering insights into its potential characteristics, synthesis, and applications for research and drug development professionals.
Physicochemical Properties
Table 1: Comparison of Physicochemical Properties of 2-Amino-6-(trifluoromethyl)nicotinamide and Related Compounds
| Property | 2-Amino-6-(trifluoromethyl)nicotinamide (CAS 191478-53-2) | 2-Amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) | 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8) | Nicotinamide (CAS 98-92-0) |
| Molecular Formula | C₇H₆F₃N₃O | C₇H₅F₃N₂O₂ | C₇H₄F₃NO₂ | C₆H₆N₂O |
| Molecular Weight | 205.14 g/mol | 206.12 g/mol [2] | 191.11 g/mol | 122.12 g/mol [3] |
| Physical Form | Inferred: Solid | Solid[2] | Solid | Crystalline solid |
| Melting Point | Not available | Not available | 193-197 °C | 128-131 °C |
| Boiling Point | Not available | Not available | 259.3 °C (Predicted) | 334 °C |
| Solubility | Inferred: Soluble in organic solvents like DMSO and DMF. | Not available | Slightly soluble in acetonitrile and methanol. | Soluble in water (50 mg/mL) and DMSO (50 mg/mL).[3] |
| pKa | Not available | Not available | 2.96 (Predicted) | 3.35 (acidic), 13.3 (basic) |
| Storage | Inferred: Store in a cool, dry, well-ventilated place. | Ambient Storage[2] | Room Temperature, Inert atmosphere | Store at -20°C, desiccated.[3] |
Synthesis and Characterization
A definitive, published synthesis protocol for 2-Amino-6-(trifluoromethyl)nicotinamide was not found. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and literature precedents for the synthesis of related aminonicotinamides.[4][5] A potential pathway could involve the amidation of the corresponding carboxylic acid, 2-amino-6-(trifluoromethyl)nicotinic acid.
Caption: Proposed synthesis of 2-Amino-6-(trifluoromethyl)nicotinamide.
Experimental Protocol: Hypothetical Amidation
This protocol is a general representation and would require optimization for this specific substrate.
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Acid Chloride Formation (Step 1):
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Suspend 2-amino-6-(trifluoromethyl)nicotinic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).
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Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise at 0°C.
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Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete, as monitored by TLC or LC-MS.
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Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude acid chloride.
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Amidation (Step 2):
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Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).
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Cool the solution to 0°C and slowly add an excess of a concentrated aqueous solution of ammonium hydroxide or bubble anhydrous ammonia gas through the solution.
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Stir the reaction mixture at room temperature until completion.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to obtain 2-Amino-6-(trifluoromethyl)nicotinamide.
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Characterization
The structure and purity of the synthesized 2-Amino-6-(trifluoromethyl)nicotinamide would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the aromatic protons, the amino and amide protons, and the trifluoromethyl group. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
Pharmacological Profile and Potential Applications
The pharmacological profile of 2-Amino-6-(trifluoromethyl)nicotinamide is not yet characterized. However, its structural similarity to nicotinamide suggests it could play a role in cellular metabolism and signaling pathways. Nicotinamide is a precursor to the coenzymes NAD⁺ and NADP⁺, which are essential for numerous redox reactions in the body.[6]
Sources
- 1. 4-(Trifluoromethyl)nicotinamide [myskinrecipes.com]
- 2. 2-Amino-6-(trifluoromethyl)nicotinic acid | 890302-02-0 [sigmaaldrich.com]
- 3. Nicotinamide (#33218) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
